molecular formula C12H10ClFN2O2S B12999712 4-amino-N-(4-chloro-3-fluorophenyl)benzenesulfonamide

4-amino-N-(4-chloro-3-fluorophenyl)benzenesulfonamide

Cat. No.: B12999712
M. Wt: 300.74 g/mol
InChI Key: FYRFKWOBXWAUTL-UHFFFAOYSA-N
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Description

4-amino-N-(4-chloro-3-fluorophenyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides It is characterized by the presence of an amino group, a chloro group, and a fluoro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(4-chloro-3-fluorophenyl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(4-chloro-3-fluorophenyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-amino-N-(4-chloro-3-fluorophenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-N-(4-chloro-3-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase IX. By inhibiting this enzyme, the compound can disrupt the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis . This makes it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(4-fluorophenyl)benzenesulfonamide
  • 4-amino-N-(3-chloro-4-fluorophenyl)benzenesulfonamide
  • 4-amino-N-(4-chloro-3-trifluoromethylphenyl)benzenesulfonamide

Uniqueness

4-amino-N-(4-chloro-3-fluorophenyl)benzenesulfonamide is unique due to the specific combination of chloro and fluoro substituents on the benzene ring. This combination can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C12H10ClFN2O2S

Molecular Weight

300.74 g/mol

IUPAC Name

4-amino-N-(4-chloro-3-fluorophenyl)benzenesulfonamide

InChI

InChI=1S/C12H10ClFN2O2S/c13-11-6-3-9(7-12(11)14)16-19(17,18)10-4-1-8(15)2-5-10/h1-7,16H,15H2

InChI Key

FYRFKWOBXWAUTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=C(C=C2)Cl)F

Origin of Product

United States

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